molecular formula C6H3ClFNO4S B1315900 3-Fluoro-4-nitrobenzenesulfonyl chloride CAS No. 86156-93-6

3-Fluoro-4-nitrobenzenesulfonyl chloride

Cat. No.: B1315900
CAS No.: 86156-93-6
M. Wt: 239.61 g/mol
InChI Key: AAWFUSFNPBRQDE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on the benzene ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

3-Fluoro-4-nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

3-Fluoro-4-nitrobenzenesulfonyl chloride is primarily used in the preparation of potent Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play a crucial role in regulating cell death and survival, making them important targets in cancer research .

Mode of Action

As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophilic sites on its target proteins . The introduction of the nitro and fluoro groups may enhance the electrophilicity of the compound, facilitating its interaction with its targets .

Biochemical Pathways

The compound’s role in the inhibition of Bcl-2/Bcl-xL suggests that it affects the apoptotic pathway . By inhibiting these proteins, the compound may promote apoptosis, or programmed cell death, which is often suppressed in cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of Bcl-2/Bcl-xL proteins, leading to the promotion of apoptosis . This can result in the death of cancer cells, contributing to its potential antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react violently with water, releasing toxic gas . Therefore, it must be handled and stored carefully to prevent unwanted reactions. Additionally, factors such as pH and temperature could potentially affect its reactivity and stability .

Disclaimer: Always refer to safety data sheets and consult with a qualified professional for handling and usage guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-nitrobenzene. One common method includes the reaction of 3-fluoro-4-nitrobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-nitrobenzenesulfonyl chloride is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs .

Properties

IUPAC Name

3-fluoro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFUSFNPBRQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574500
Record name 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86156-93-6
Record name 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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